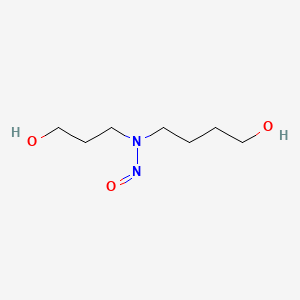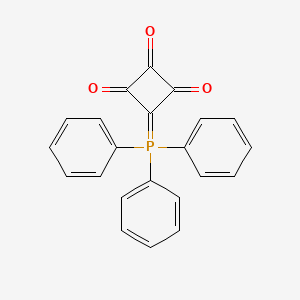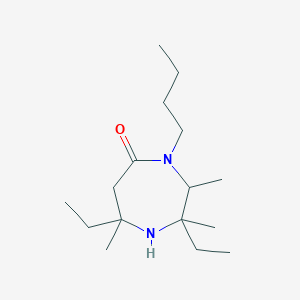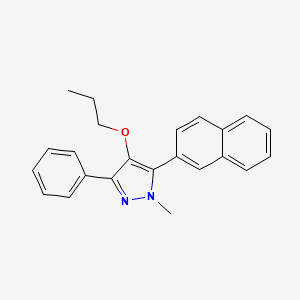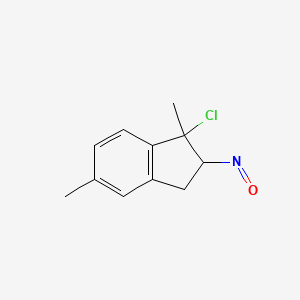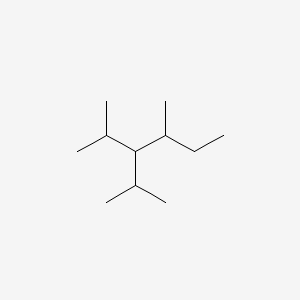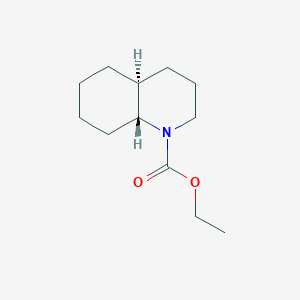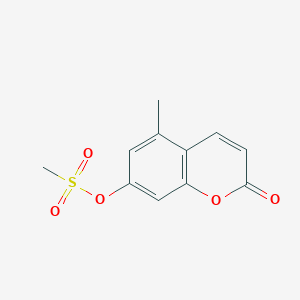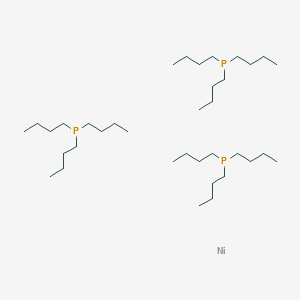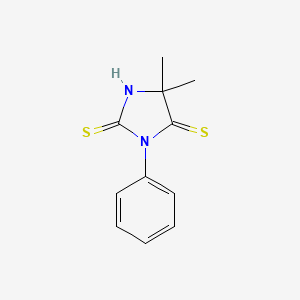![molecular formula C13H11ClN4S B14552908 2-{[5-(4-Chlorophenyl)pyridin-2-yl]methylidene}hydrazine-1-carbothioamide CAS No. 61704-33-4](/img/structure/B14552908.png)
2-{[5-(4-Chlorophenyl)pyridin-2-yl]methylidene}hydrazine-1-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[5-(4-Chlorophenyl)pyridin-2-yl]methylidene}hydrazine-1-carbothioamide is a chemical compound with a complex structure that includes a pyridine ring, a chlorophenyl group, and a hydrazine carbothioamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(4-Chlorophenyl)pyridin-2-yl]methylidene}hydrazine-1-carbothioamide typically involves the condensation of 5-(4-chlorophenyl)pyridine-2-carbaldehyde with thiosemicarbazide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The product is then purified by recrystallization from ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow synthesis techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(4-Chlorophenyl)pyridin-2-yl]methylidene}hydrazine-1-carbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring and the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[5-(4-Chlorophenyl)pyridin-2-yl]methylidene}hydrazine-1-carbothioamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-tubercular agent.
Mechanism of Action
The mechanism of action of 2-{[5-(4-Chlorophenyl)pyridin-2-yl]methylidene}hydrazine-1-carbothioamide involves its interaction with various molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. This inhibition can disrupt essential biological pathways, leading to antimicrobial or antifungal effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Thiazoles: Compounds containing a thiazole ring, known for their diverse biological activities.
Indole Derivatives: Compounds with an indole structure, which have shown antiviral and anticancer properties.
Uniqueness
2-{[5-(4-Chlorophenyl)pyridin-2-yl]methylidene}hydrazine-1-carbothioamide is unique due to its specific combination of a pyridine ring, chlorophenyl group, and hydrazine carbothioamide moiety. This unique structure contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Properties
CAS No. |
61704-33-4 |
|---|---|
Molecular Formula |
C13H11ClN4S |
Molecular Weight |
290.77 g/mol |
IUPAC Name |
[[5-(4-chlorophenyl)pyridin-2-yl]methylideneamino]thiourea |
InChI |
InChI=1S/C13H11ClN4S/c14-11-4-1-9(2-5-11)10-3-6-12(16-7-10)8-17-18-13(15)19/h1-8H,(H3,15,18,19) |
InChI Key |
KCQABWSARARUFW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(C=C2)C=NNC(=S)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


